molecular formula C14H17N3O3S B14919169 Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate

Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate

Cat. No.: B14919169
M. Wt: 307.37 g/mol
InChI Key: MPWVFKSBXKVYRJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate is an organic compound with a complex structure that includes a cyclopropane ring, a phenyl group, and various functional groups such as amides and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropanecarbonyl chloride with 4-aminophenylacetic acid to form an intermediate, which is then reacted with thiourea to introduce the carbamothioylamino group. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions such as temperature and pressure, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropanecarbonylamino)acetate
  • Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate

Uniqueness

Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate

InChI

InChI=1S/C14H17N3O3S/c1-20-12(18)8-9-2-6-11(7-3-9)15-14(21)17-16-13(19)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,19)(H2,15,17,21)

InChI Key

MPWVFKSBXKVYRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NNC(=O)C2CC2

solubility

38 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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